molecular formula C11H8FNO4 B2449189 5-(2-Fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid CAS No. 953718-97-3

5-(2-Fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B2449189
CAS No.: 953718-97-3
M. Wt: 237.186
InChI Key: JJOTVYNDKCWFOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a compound with a similar structure, “5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide”, was synthesized via the O-[C]methylation of phenol .

Scientific Research Applications

Radiotracer Synthesis for PET Imaging

A study by Katoch-Rouse and Horti (2003) explored the synthesis of radiolabeled compounds, including a derivative similar to 5-(2-Fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid. These compounds were intended for studying CB1 cannabinoid receptors in the brain using positron emission tomography (PET), demonstrating the potential application of such compounds in neuroimaging and receptor studies.

Diastereoselective Synthesis in Organic Chemistry

Research by Suga et al. (1994) highlighted the use of a compound structurally similar to this compound in the highly diastereoselective synthesis of 2-oxazoline-4-carboxylates. These findings are significant in the field of organic synthesis, particularly in the creation of complex molecules with specific stereochemistry.

Lewis Acid-Catalyzed Cycloadditions

The work of Suga, Shi, and Ibata (1993) focused on the Lewis acid-catalyzed formal [3+2] cycloadditions of 5-methoxy-2-(p-methoxyphenyl)oxazole, a compound related to this compound. This study contributes to the understanding of how such compounds can be synthesized with high selectivity, which is valuable in synthetic organic chemistry.

Fluorescent Probes for Metal Cations and pH Sensing

Tanaka et al. (2001) researched compounds like this compound for their potential as fluorescent probes in detecting metal cations and pH changes. Their findings, presented in Tanaka et al. (2001), suggest applications in biochemical sensing and diagnostics.

Role in Nucleophilic Aromatic Substitution

A study by Cram, Bryant, and Doxsee (1987) explored the role of oxazoles, similar to this compound, in nucleophilic aromatic substitution reactions. These reactions are crucial for creating a variety of complex organic compounds, indicating the versatility of such oxazole derivatives in organic synthesis.

Mechanism of Action

Target of Action

The primary target of 5-(2-Fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid is the metabotropic glutamate receptor 2 (mGluR2) . mGluR2 is a therapeutic target for the treatment of several neuropsychiatric disorders and conditions .

Mode of Action

The compound acts as a potent negative allosteric modulator (NAM) . It interacts with its target, mGluR2, by binding to an allosteric site on the receptor. This binding changes the receptor’s conformation, reducing its ability to respond to glutamate, the primary excitatory neurotransmitter in the brain .

Biochemical Pathways

The modulation of mGluR2 by this compound affects the glutamatergic signaling pathway. This pathway plays a crucial role in synaptic plasticity, learning, and memory. The downstream effects of this modulation are yet to be fully understood and are the subject of ongoing research .

Result of Action

The molecular and cellular effects of the compound’s action involve a reduction in the excitatory signaling mediated by glutamate. This can potentially alleviate the symptoms of neuropsychiatric disorders and conditions where glutamate signaling is dysregulated .

Properties

IUPAC Name

5-(2-fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO4/c1-16-6-2-3-7(8(12)4-6)10-5-9(11(14)15)13-17-10/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOTVYNDKCWFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=NO2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953718-97-3
Record name 5-(2-fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid
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